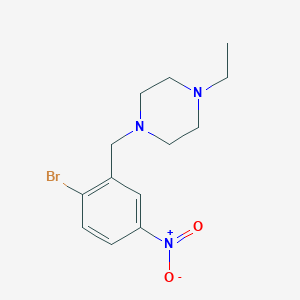

1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-[(2-bromo-5-nitrophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEONMZIFGQOTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a two-stage process, commencing with the regioselective nitration of 2-bromotoluene to yield the key intermediate, 2-bromo-5-nitrotoluene. This is followed by a free-radical bromination to form 2-bromo-5-nitrobenzyl bromide, which subsequently undergoes a nucleophilic substitution with 4-ethylpiperazine to afford the final product. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and presents a summary of critical reaction parameters. The synthesis and purification methods are designed to be both efficient and scalable, providing a solid foundation for further research and development.

Introduction and Strategic Overview

The synthesis of N-substituted piperazines is a cornerstone of modern medicinal chemistry, with this scaffold being a prevalent feature in a multitude of pharmacologically active agents. The target molecule, this compound, incorporates several key structural motifs: a substituted benzyl group, which can be pivotal for receptor binding, and an ethylpiperazine moiety, often employed to enhance solubility and pharmacokinetic properties.

The synthetic strategy detailed herein is predicated on a convergent approach, building the target molecule from commercially available starting materials in a logical and efficient sequence. The pathway is designed to control regioselectivity in the initial nitration step and to proceed through a stable, yet reactive, benzylic bromide intermediate.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step process, as illustrated in the workflow diagram below.

Figure 1: Overall synthesis workflow for this compound.

Step 1: Synthesis of 2-Bromo-5-nitrobenzyl bromide

This initial step involves two key transformations: the nitration of 2-bromotoluene followed by the bromination of the benzylic methyl group.

The regioselective nitration of 2-bromotoluene is a critical first step. The bromine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The interplay of these directing effects, with the para-directing influence of the bromine being sterically less hindered, favors the introduction of the nitro group at the 5-position.

Figure 2: Mechanism of nitration of 2-bromotoluene.

Experimental Protocol for 2-Bromo-5-nitrotoluene:

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 50 mL of concentrated sulfuric acid. To this, cautiously add 50 mL of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: In a separate three-necked flask fitted with a dropping funnel, thermometer, and mechanical stirrer, place 42.75 g (0.25 mol) of 2-bromotoluene. Cool the flask to 0-5 °C.

-

Slowly add the nitrating mixture to the 2-bromotoluene over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.

-

Purification: The crude product is recrystallized from ethanol to yield 2-bromo-5-nitrotoluene as a pale-yellow solid[1][2][3].

The methyl group of 2-bromo-5-nitrotoluene is converted to a bromomethyl group via a free-radical chain reaction. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator.

Experimental Protocol for 2-Bromo-5-nitrobenzyl bromide:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.6 g (0.1 mol) of 2-bromo-5-nitrotoluene in 200 mL of carbon tetrachloride.

-

Add 19.58 g (0.11 mol) of N-bromosuccinimide and 0.164 g (1 mmol) of AIBN to the solution.

-

Reaction: Heat the mixture to reflux and irradiate with a 250-watt lamp to initiate the reaction. The reaction is typically complete within 1-3 hours, which can be monitored by the disappearance of the starting material using TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

-

Wash the filtrate with a 5% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture to afford 2-bromo-5-nitrobenzyl bromide.

Step 2: Nucleophilic Substitution to Yield this compound

The final step is a classical SN2 reaction where the secondary amine of 4-ethylpiperazine acts as a nucleophile, displacing the bromide from the benzylic position of 2-bromo-5-nitrobenzyl bromide.

Figure 3: SN2 mechanism for the formation of the target compound.

Experimental Protocol for this compound:

-

Reaction Setup: In a round-bottom flask, dissolve 14.75 g (0.05 mol) of 2-bromo-5-nitrobenzyl bromide in 150 mL of acetonitrile.

-

Add 6.85 g (0.06 mol) of 4-ethylpiperazine to the solution, followed by 8.3 g (0.06 mol) of anhydrous potassium carbonate. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, filter off the potassium salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

| Step | Reactant 1 | Molar Mass ( g/mol ) | Moles | Reactant 2 | Molar Mass ( g/mol ) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1A | 2-Bromotoluene | 171.04 | 0.25 | HNO₃/H₂SO₄ | - | Excess | 2-Bromo-5-nitrotoluene | 216.03 | 54.01 |

| 1B | 2-Bromo-5-nitrotoluene | 216.03 | 0.1 | NBS | 177.98 | 0.11 | 2-Bromo-5-nitrobenzyl bromide | 294.96 | 29.50 |

| 2 | 2-Bromo-5-nitrobenzyl bromide | 294.96 | 0.05 | 4-Ethylpiperazine | 114.19 | 0.06 | This compound | 328.23 | 16.41 |

Safety and Handling

-

2-Bromotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Concentrated Nitric and Sulfuric Acids: Highly corrosive. Cause severe skin burns and eye damage. Strong oxidizing agents. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): Corrosive. Causes skin burns and eye damage. Lachrymator.

-

Azobisisobutyronitrile (AIBN): Flammable solid. Can decompose explosively when heated.

-

2-Bromo-5-nitrobenzyl bromide: Likely to be a lachrymator and skin irritant. Handle with caution.

-

4-Ethylpiperazine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Flammable liquid and vapor[4][5][6].

-

Solvents (Carbon tetrachloride, Acetonitrile, Dichloromethane): Volatile and potentially toxic. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can efficiently synthesize this compound for further investigation in various scientific disciplines. The provided mechanistic insights and experimental details are intended to empower scientists in their research endeavors.

References

- A Detailed Protocol for the Regioselective Nitration of 2-Bromotoluene. (2025). BenchChem Technical Support Team.

- 2-BROMO-5-NITROTOLUENE | 7149-70-4. (2026, January 13). ChemicalBook.

- Preparation of 4-nitrobenzyl bromide. (n.d.). PrepChem.com.

- 4-Nitrotoluene. (n.d.). In Wikipedia. Retrieved February 23, 2026.

- Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. (2018, April 26). IOSR Journal.

- Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. (n.d.).

- Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. (2021, July 6).

- Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline. (2025, July 26). ChemicalBook.

- Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 4-Bromo-2-nitrotoluene synthesis. (n.d.). ChemicalBook.

- Safety Data Sheet. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.

- SAFETY DATA SHEET. (2010, October 22). Fisher Scientific.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- 2-Hydroxy-5-nitrobenzyl Bromide | 772-33-8. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.

- Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene. (n.d.). Benchchem.

- 2-Hydroxy-5-nitrobenzyl bromide. (n.d.). NIST WebBook.

- 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942. (n.d.). PubChem.

- SAFETY DATA SHEET. (2024, January 27). Fisher Scientific.

- 2-Hydroxy-5-nitrobenzyl bromide 90 772-33-8. (n.d.). Sigma-Aldrich.

- SAFETY D

- 772-33-8, 2-Hydroxy-5-nitrobenzyl bromide Formula. (n.d.). ECHEMI.

- Preparation of 2-bromotoluene. (2016, April 13). PrepChem.com.

- 2-Bromo-4-nitrotoluene | C7H6BrNO2 | CID 82189. (n.d.). PubChem.

- SAFETY D

- 2-Nitrobenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- 2-Bromo-6-nitrotoluene. (2009, January 2). Sciencemadness Discussion Board.

- m-NITROTOLUENE. (n.d.). Organic Syntheses Procedure.

- N-Ethylpiperazine | CAS 5308-25-8. (n.d.). LGC Standards.

- 2-Bromo-5-nitrotoluene | C7H6BrNO2 | CID 81577. (n.d.). PubChem.

- Synthesis of Nitrotoluene. (2023, January 22). Sciencemadness Discussion Board.

- CAS 52414-98-9: 2-bromo-5-nitrotoluene. (n.d.). CymitQuimica.

- CAS No : 120-43-4 | Product Name : Ethyl piperazine-1-carboxylate. (n.d.).

- An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (n.d.). Benchchem.

- Novel synthesis process of o-nitrobenzyl bromide. (n.d.).

- 2-BROMO-5-NITROTOLUENE 7149-70-4 wiki. (n.d.). Guidechem.

- 120-43-4|Ethyl piperazine-1-carboxyl

- 2-Bromo-5-nitrotoluene | 7149-70-4. (n.d.). TCI Deutschland GmbH.

- 2-Bromo-5-nitrotoluene. (n.d.). CymitQuimica.

- N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- 1-Ethylpiperazine 98 5308-25-8. (n.d.). Sigma-Aldrich.

- 2-Bromo-5-nitrotoluene 98 7149-70-4. (n.d.). Sigma-Aldrich.

- p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses Procedure.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is a novel chemical entity for research purposes. A specific CAS (Chemical Abstracts Service) number has not been assigned as of the date of this publication. The protocols and data presented herein are based on established chemical principles and analogous transformations from peer-reviewed literature.

Introduction

Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and versatile synthetic handles.[1] The N-benzylpiperazine scaffold, in particular, is a privileged structure found in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a prospective synthesis, purification, and characterization of a novel N-benzylpiperazine derivative, this compound.

This molecule incorporates three key structural features: a 4-ethylpiperazine moiety, which can influence solubility and metabolic stability; a benzyl linker; and a substituted aromatic ring bearing both a bromo and a nitro group. These electrophilic and electron-withdrawing substituents on the phenyl ring make the compound an intriguing candidate for further functionalization, for instance, through nucleophilic aromatic substitution or reduction of the nitro group to an amine, opening avenues for library synthesis in drug discovery programs.

This document serves as a Senior Application Scientist's perspective, detailing not just the "how" but the "why" behind the proposed experimental choices, ensuring a robust and reproducible scientific workflow.

Compound Profile

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₃H₁₈BrN₃O₂ |

| Molecular Weight | 344.21 g/mol |

| Proposed Structure | |

| Canonical SMILES | CCN1CCN(CC2=C(Br)C=C(C=C2)=O)CC1 |

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is logically approached through a nucleophilic substitution reaction, a robust and widely employed method for the formation of C-N bonds.[2] The disconnection of the benzylic C-N bond reveals two readily accessible starting materials: 2-bromo-5-nitrobenzyl bromide and 1-ethylpiperazine.

The core of this strategy lies in the controlled execution of two primary stages:

-

Benzylic Bromination: Synthesis of the key electrophile, 2-bromo-5-nitrobenzyl bromide, from its corresponding toluene precursor.

-

Nucleophilic Substitution: The SN2 coupling of the synthesized benzyl bromide with the nucleophilic secondary amine of 1-ethylpiperazine.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

PART 1: Synthesis of 2-Bromo-5-nitrobenzyl bromide (Electrophile)

The synthesis of the benzyl bromide intermediate is achieved via a free-radical bromination at the benzylic position of 2-bromo-5-nitrotoluene. This reaction is selectively initiated at the benzylic carbon due to the resonance stabilization of the resulting benzylic radical.[3][4] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, which minimizes competing electrophilic aromatic substitution on the electron-deficient ring.[5] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is required to start the chain reaction.

Starting Material:

| Compound | CAS Number | MW ( g/mol ) | Form |

| 2-Bromo-5-nitrotoluene | 7149-70-4 | 216.03 | Yellow Solid |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-nitrotoluene (1.0 eq.).

-

Add a suitable solvent, such as carbon tetrachloride (CCl₄) or the less toxic alternative, (trifluoromethyl)benzene.[6]

-

Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction.

-

Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the toluene methyl signal (~2.5 ppm) and the appearance of the benzyl bromide methylene signal (~4.5 ppm).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter off the succinimide and wash it with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-nitrobenzyl bromide. This product is often used in the next step without further purification, as it can be unstable to silica gel chromatography.

Caption: Workflow for the synthesis of the benzyl bromide intermediate.

PART 2: Synthesis of this compound (Target Compound)

This step involves the nucleophilic attack of the secondary amine of 1-ethylpiperazine on the electrophilic benzylic carbon of 2-bromo-5-nitrobenzyl bromide, displacing the bromide leaving group in a classic Sₙ2 reaction.

Starting Materials:

| Compound | CAS Number | MW ( g/mol ) | Density | Form |

| 1-Ethylpiperazine | 5308-25-8 | 114.19 | 0.899 g/mL | Liquid |

| 2-Bromo-5-nitrobenzyl bromide | (Synthesized Above) | 294.93 | - | Crude Solid/Oil |

Procedure:

-

Dissolve 1-ethylpiperazine (2.2 eq.) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr byproduct, driving the reaction to completion and preventing the formation of the piperazine hydrobromide salt which would be unreactive.

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to act as an acid scavenger.

-

Cool the mixture in an ice bath (0°C).

-

Dissolve the crude 2-bromo-5-nitrobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred piperazine solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if monitoring shows slow conversion.[7]

-

Monitor the reaction by TLC until the benzyl bromide starting material is consumed.

-

Work-up: a. Filter off the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Partition the residue between dichloromethane (DCM) and water. d. Separate the layers and extract the aqueous layer twice more with DCM. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: a. Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with ethyl acetate/hexanes (e.g., 20:80) and gradually increasing the polarity with ethyl acetate and a small percentage of triethylamine (to prevent tailing on the silica), is typically effective. b. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.

Characterization and Data Analysis

Due to the novelty of the compound, the following data are predictive, based on the analysis of structurally similar N-benzylpiperazine derivatives found in the literature.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

-

Benzylic Protons (-CH₂-Ar): A singlet at approximately δ 3.6-3.8 ppm, integrating to 2H.

-

Piperazine Protons (-NCH₂CH₂N-): Two broad multiplets or singlets centered around δ 2.4-2.7 ppm, integrating to 8H.

-

Ethyl Group Protons (-CH₂CH₃): A quartet at approximately δ 2.4-2.5 ppm (2H) and a triplet at δ 1.0-1.2 ppm (3H).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Six signals expected, including the carbon bearing the nitro group (~147 ppm), the carbon bearing the bromine (~122 ppm), and the other four aromatic carbons.

-

Benzylic Carbon (-CH₂-Ar): A signal around δ 60-63 ppm.

-

Piperazine Carbons (-NCH₂CH₂N-): Signals typically appear in the δ 50-55 ppm range.

-

Ethyl Group Carbons (-CH₂CH₃): Signals around δ 52 ppm (-CH₂) and δ 12 ppm (-CH₃).

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): The primary data point would be the protonated molecular ion [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected [M+H]⁺: m/z 344.06 and 346.06.

-

-

Electron Ionization (EI-MS): The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-N bond, which is the weakest bond.[9][10]

-

Base Peak: A fragment corresponding to the loss of the substituted benzyl group, resulting in the ethylpiperazine fragment ion at m/z 99 ([C₆H₁₃N₂]⁺).

-

Other Key Fragments: A fragment corresponding to the 2-bromo-5-nitrobenzyl cation at m/z 214/216 ([C₇H₅BrNO₂]⁺).

-

Conclusion

This technical guide outlines a robust and scientifically grounded pathway for the synthesis and characterization of the novel compound this compound. By leveraging well-established synthetic transformations—free-radical benzylic bromination and nucleophilic substitution—researchers can reliably access this molecule. The detailed protocols for synthesis, purification, and predictive characterization provide a comprehensive framework for drug development professionals to incorporate this and similar scaffolds into their discovery pipelines. The self-validating nature of the described methodologies, grounded in fundamental organic chemistry principles, ensures a high degree of confidence in the successful execution of this synthesis.

References

-

Abdel-Hay, K. M., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Analytical Toxicology, 36(8), 555–562. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (1936). p-NITROBENZYL BROMIDE. Retrieved from [Link]

-

Chemistry Steps. (2024). Benzylic Bromination. Retrieved from [Link]

-

ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of o-nitrobenzyl bromide. Retrieved from [Link]

-

ProQuest. (n.d.). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. Retrieved from [Link]

- Google Patents. (2020). Process for preparing nitrobenzyl bromides.

-

SpringerLink. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Patsnap. (2018). Preparation method of 2-nitrobenzyl bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

-

BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-nitrotoluene | 7149-70-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Technical Guide: Solubility & Stability Profiling of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

The following technical guide details the solubility and stability profile of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine .

As a Senior Application Scientist, I have structured this document to address the specific physicochemical challenges posed by this compound. Since direct experimental data for this specific intermediate is proprietary or sparse in public literature, this guide synthesizes data from structural analogs (nitrobenzyl piperazines) and first-principles organic chemistry to provide a predicted profile alongside validated experimental protocols for your internal characterization.

Executive Summary

This compound is a functionalized tertiary amine intermediate, likely utilized in the synthesis of kinase inhibitors or GPCR ligands. Its handling requires specific attention to pH-dependent solubility (typical of piperazines) and photolytic instability (characteristic of nitro-aromatics).

This guide provides a "Pre-formulation Profiling Framework" to establish the compound's critical quality attributes (CQAs) prior to its use in downstream synthesis or biological assays.

Part 1: Physicochemical Characterization & Predicted Properties

Structural Analysis & Functional Group Impact

The molecule consists of a lipophilic 2-bromo-5-nitrobenzyl moiety attached to a polar, basic 4-ethylpiperazine core.

-

Piperazine Core (Basic Center): The N1 and N4 nitrogens are basic. The N4-ethyl nitrogen is more basic (pKa ≈ 8.5–9.0) than the N1-benzyl nitrogen (pKa ≈ 4.5–5.5) due to the inductive effect of the benzyl group. This dictates that solubility will be drastically higher in acidic media.

-

Nitro Group (-NO₂): Introduces a strong dipole but limited water solubility. It acts as a photolabile handle , making the compound susceptible to light-induced degradation (nitro-to-nitroso rearrangement).

-

Aryl Bromide (-Br): Increases lipophilicity (LogP) and density. Chemically stable to hydrolysis but reactive toward palladium catalysts (cross-coupling).

Predicted Physicochemical Parameters

Values estimated based on structural analogs (e.g., 1-benzyl-4-nitrobenzylpiperazine).

| Parameter | Predicted Value | Implications for Handling |

| Molecular Weight | ~328.2 g/mol | Small molecule; amenable to standard LC-MS. |

| Physical State | Solid (Crystalline) | Likely MP range: 80°C – 120°C (Free Base). |

| LogP (Octanol/Water) | 2.5 – 3.2 | Moderately lipophilic. Poor water solubility at neutral pH. |

| pKa (Calculated) | pKa₁ ≈ 8.8 (N4)pKa₂ ≈ 4.8 (N1) | Critical: Ionizes at pH < 6. Formulate in acidic buffers. |

| λmax (UV-Vis) | ~260–280 nm | Strong UV absorption due to nitrobenzyl chromophore. |

Part 2: Solubility Profile & Experimental Protocols

Solubility Landscape

The compound exhibits a "U-shaped" or pH-dependent solubility profile typical of weak bases.

-

Water (Neutral pH 7): Insoluble / Low (< 0.1 mg/mL). The free base is hydrophobic.

-

Acidic Media (0.1 N HCl, pH 1.2): High Solubility (> 10 mg/mL). Protonation of the piperazine nitrogens forms a soluble di-cationic salt.

-

Organic Solvents:

-

Excellent: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).

-

Good: Methanol, Ethanol, Ethyl Acetate.

-

Poor: Hexanes, Diethyl Ether (useful for precipitation/purification).

-

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch.

Objective: Determine equilibrium solubility at physiological and processing pH levels.

Materials:

-

Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Workflow:

-

Preparation: Add excess solid compound (~5 mg) to 1 mL of each buffer in 2 mL HPLC vials.

-

Equilibration: Shake at 25°C for 24 hours . (Protect from light using amber vials).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Check for presence of undissolved solid (critical to ensure saturation).

-

Analysis: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and inject into HPLC.

-

Quantification: Calculate concentration using a standard calibration curve.

Visualization: Solubility Profiling Workflow

Caption: Standardized workflow for determining pH-dependent equilibrium solubility.

Part 3: Stability Assessment & Stress Testing

Stability Risk Factors

-

Hydrolysis: Low Risk. The C-N bonds are generally stable to aqueous acid/base at ambient temperatures.

-

Oxidation: Medium Risk. The tertiary amine (piperazine N4) can form N-oxides upon exposure to peroxides or air over long periods.

-

Photolysis: High Risk. The nitrobenzyl group is a known photolabile moiety. Exposure to UV/Vis light can trigger nitro-reduction or rearrangement reactions. Strict light protection is required.

-

Thermal: Low Risk. Likely stable < 60°C. Avoid temperatures > 100°C to prevent potential decomposition of the nitro group.

Protocol: Forced Degradation (Stress Testing)

Perform this study to validate storage conditions and identify degradation products.

| Stress Condition | Conditions | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable (Reference peak unchanged). |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Stable (Potential minor precipitation). |

| Oxidation | 3% H₂O₂, RT | 4–6 Hours | Degradation: Look for N-oxide (+16 Da mass shift). |

| Photolysis | UV/Vis (ICH Q1B) | 1.2M Lux-hr | Degradation: Nitro-reduction/rearrangement products. |

| Thermal | 60°C (Solid State) | 7 Days | Stable. |

Visualization: Stability & Reactivity Map

Caption: Degradation pathways. Red arrows indicate high-risk instability factors (Light).

Part 4: Handling and Storage Recommendations

Based on the predicted stability profile, the following Standard Operating Procedures (SOPs) are recommended:

-

Storage: Store in amber glass vials to prevent photolysis. Keep at 2–8°C or -20°C for long-term storage to minimize oxidative drift.

-

Solution Handling:

-

Prepare stock solutions in DMSO or Methanol .

-

Aqueous solutions should be prepared fresh or buffered to pH < 5 to ensure solubility.

-

Avoid storing dilute aqueous solutions for > 24 hours.

-

-

Safety: The compound contains a nitro group and an aryl bromide. Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

BenchChem. (2025).[1] Protocol: Forced Degradation Studies for Piperazine Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(4-Bromobenzyl)piperazine (Analog). Retrieved from

-

Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-(4-Bromobenzyl)piperazine. Retrieved from

-

ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel small molecule, 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine, in high-throughput screening (HTS) campaigns. Given the novelty of this compound, this guide emphasizes foundational principles and adaptable protocols. It covers critical aspects from compound handling and assay development to primary screening, data analysis, and hit validation. The protocols and workflows are designed to be self-validating systems, ensuring scientific integrity and reproducibility. This document is grounded in established HTS best practices and provides field-proven insights to empower researchers to effectively explore the therapeutic potential of this and other novel chemical entities.

Introduction: The Role of this compound in Modern Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[1][2] The process leverages automation, robotics, and sophisticated data analysis to screen hundreds of thousands of compounds daily.[3][4]

The compound this compound is a novel chemical entity. Its structure, featuring a substituted benzyl group linked to a piperazine ring, is a common motif in pharmacologically active molecules.[5] Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, and have been developed as antiviral, antibacterial, and anticancer agents.[6] The presence of a nitrobenzyl group suggests potential applications in areas such as prodrug strategies or as a probe for specific cellular stress pathways. Given its structural features, this compound represents an intriguing candidate for HTS campaigns aimed at discovering new therapeutic leads.

This guide will provide the necessary framework to systematically evaluate the biological activity of this compound in a high-throughput setting.

Compound Management and Preparation for HTS

Proper handling of test compounds is critical for the success of any HTS campaign. The following protocols are designed to ensure the stability, solubility, and accurate dispensing of this compound.

2.1. Compound Storage and Quality Control

-

Storage: The compound should be stored as a dry powder at -20°C or -80°C in a desiccated environment to prevent degradation.

-

Initial QC: Upon receipt, it is advisable to confirm the identity and purity of the compound using methods such as LC-MS and ¹H-NMR.

2.2. Solubilization and Stock Solution Preparation

The choice of solvent is crucial for preventing compound precipitation during the assay.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for HTS due to its high solubilizing power.[7] A preliminary solubility test should be performed to determine the maximum soluble concentration.

-

Protocol for Stock Solution Preparation:

-

Allow the powdered compound to equilibrate to room temperature before opening the vial.

-

Prepare a high-concentration stock solution, typically 10 mM, in 100% DMSO.

-

Use a vortex mixer and/or sonication to ensure complete dissolution.

-

Visually inspect the solution for any undissolved particles.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

2.3. Assay Plate Preparation

Acoustic dispensing technology, such as the Echo Liquid Handler, is recommended for the transfer of nanoliter volumes of the compound from the stock plate to the assay plate, minimizing DMSO carryover.[8]

-

Serial Dilution: For dose-response experiments, prepare a serial dilution series of the compound in DMSO in a source plate.

-

Dispensing: Use an automated liquid handler to transfer the compound to the assay plates.[1] The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or assay interference.[7]

Assay Development and Validation: The Foundation of a Successful Screen

The development of a robust and reproducible assay is the most critical phase of an HTS campaign.[9][10] The goal is to create an assay with a large enough signal window and low enough variability to confidently identify true hits.[11]

3.1. Assay Selection: Biochemical vs. Cell-Based Approaches

The choice of assay format depends on the scientific question being addressed.

-

Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) to measure the direct interaction of the compound with its target. They are generally less complex and have lower variability than cell-based assays.

-

Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[12][13] Examples include cell viability assays, reporter gene assays, and high-content imaging assays.[14]

Given the novelty of this compound, a cell-based phenotypic screen could be a valuable initial approach to identify any potential biological activity.

3.2. Assay Miniaturization and Optimization

To be suitable for HTS, assays are typically miniaturized to a 384- or 1536-well plate format.[2][3] This reduces the consumption of reagents and test compounds. Key parameters to optimize include:

-

Cell seeding density

-

Incubation times

-

Reagent concentrations

-

Temperature and humidity

3.3. Quality Control Metrics for Assay Validation

Several statistical parameters are used to assess the quality of an HTS assay.[11] The Z'-factor is a widely accepted metric that accounts for both the signal window and the data variability.[15]

| Metric | Formula | Interpretation | Recommended Value for HTS |

| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | Measures the dynamic range of the assay. | > 2 |

| Z'-Factor | 1 - (3 * (SD(Positive) + SD(Negative))) / |Mean(Positive) - Mean(Negative)| | Indicates the separation between the positive and negative controls. | ≥ 0.5[7][16] |

An assay with a Z'-factor of 0.5 or greater is considered excellent for HTS.[7][16]

High-Throughput Screening Workflow

The following diagram illustrates a typical HTS workflow, from primary screening to hit confirmation.

Caption: A generalized workflow for a high-throughput screening campaign.

4.1. Primary Screen

The primary screen involves testing the entire compound library at a single concentration to identify initial "hits".[17]

4.2. Data Analysis and Normalization

HTS data can be affected by systematic errors, such as edge effects or instrument drift.[18] Data normalization is essential to correct for these variations. Common methods include:

-

Control-Based Normalization: Normalizing data to the positive and negative controls on each plate.

-

Statistical Normalization: Using methods like the B-score to account for row and column effects.

4.3. Hit Selection

Hits are typically defined as compounds that produce a response exceeding a certain threshold, often three standard deviations from the mean of the negative controls.[19]

4.4. Hit Confirmation and Secondary Assays

Putative hits from the primary screen must be confirmed through a series of follow-up experiments.[20]

-

Hit Confirmation: Re-testing the initial hits to eliminate false positives.

-

Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (IC₅₀ or EC₅₀).

-

Secondary and Counter-Screens: These assays are designed to confirm the mechanism of action of the hits and to rule out non-specific activity or assay artifacts.[7]

Hypothetical Application: A Cell-Based Phenotypic Screen for Modulators of Cellular Stress

The 2-bromo-5-nitrobenzyl moiety in the test compound is structurally similar to molecules that can induce cellular stress responses. Therefore, a cell-based assay designed to measure the activation of a stress-response pathway is a logical starting point. Some piperazine-containing compounds have been shown to modulate the eukaryotic translation initiation factor 2-alpha (eIF2α) pathway, a key regulator of the integrated stress response.[21][22]

The following is a detailed protocol for a hypothetical HTS assay to identify modulators of the eIF2α pathway using a reporter gene assay.

5.1. Principle of the Assay

This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a promoter containing ATF4 response elements. ATF4 is a transcription factor that is upregulated upon eIF2α phosphorylation. Thus, an increase in luciferase activity indicates activation of the eIF2α pathway.

5.2. Materials

-

HEK293 cells stably expressing an ATF4-luciferase reporter

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

384-well white, clear-bottom tissue culture plates

-

This compound

-

Thapsigargin (positive control, known ER stress inducer)

-

0.5% DMSO in media (negative control)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Automated liquid handler

-

Plate reader capable of measuring luminescence

5.3. Assay Protocol

-

Cell Seeding: Seed the HEK293 ATF4-luciferase reporter cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well in 40 µL of media). Incubate overnight at 37°C, 5% CO₂.

-

Compound Addition:

-

Prepare a 10 µM intermediate dilution of this compound in assay media.

-

Using an automated liquid handler, add 10 µL of the compound solution to the appropriate wells for a final concentration of 2 µM.

-

Add 10 µL of 5 µM thapsigargin to the positive control wells (final concentration 1 µM).

-

Add 10 µL of 0.5% DMSO in media to the negative control wells.

-

-

Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂.

-

Luciferase Assay:

-

Allow the plates and the luciferase assay reagent to equilibrate to room temperature.

-

Add 25 µL of the luciferase reagent to each well.

-

Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

5.4. Data Analysis and Interpretation

-

Calculate Z'-factor: Use the positive and negative control wells to calculate the Z'-factor for each plate. Plates with a Z'-factor < 0.5 should be flagged for review.

-

Normalize Data: Normalize the raw luminescence data. A common method is to set the mean of the negative controls to 0% activity and the mean of the positive controls to 100% activity.

-

Identify Hits: Identify wells where this compound treatment results in a significant increase in luciferase activity (e.g., > 3 standard deviations above the mean of the negative controls).

The following diagram illustrates the potential signaling pathway being investigated in this hypothetical assay.

Caption: A simplified diagram of the eIF2α stress response pathway.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of the novel compound this compound. By adhering to the principles of robust assay development, stringent quality control, and systematic hit validation, researchers can effectively explore the biological activities of this and other novel small molecules. The provided protocols and workflows are designed to be adaptable to a wide range of biological targets and assay formats, empowering the scientific community to accelerate the pace of drug discovery.

References

- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.

- (2014, April 8). Data analysis approaches in high throughput screening.

- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.

- Quality Control of Quantitative High Throughput Screening Data. (n.d.). PMC - NIH.

- High Throughput Screening. (n.d.). Sygnature Discovery.

- Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024, October 25). JoVE.

- Optimizing Assay Performance for High-Throughput Screens. (2025, October 30). BellBrook Labs.

- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).

- Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.

- High-Throughput Molecular Screening Center. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology.

- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN.

- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).

- High-throughput screening. (n.d.). Wikipedia.

- HTS Data Analysis. (n.d.). chem IT Services.

- High-Throughput Screening Identifies Two Novel Small Molecule Enhancers of Recombinant Protein Expression. (2020, January 15). MDPI.

- High-throughput screening (HTS). (n.d.). BMG LABTECH.

- The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9).

- Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. (n.d.). Enthought.

- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.

- What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.

- Cell based High Throughput Screening Assays of Bacteria. (n.d.).

- High Throughput Screening (HTS). (n.d.). ATCC.

- Cell-based assays for high-throughput screening. (n.d.). Broad Institute.

- The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. (2016, May). PubMed.

- The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. (n.d.). PMC.

- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (n.d.). PMC.

- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (n.d.). Benchchem.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (n.d.). ResearchGate.

- Synthesis of some new substituted 1,2,4-triazole-5-thiol-1,3,4- thiadiazole and 1,3-thiazine derivatives. (n.d.). Der Pharma Chemica.

- 115619-00-6|1-Ethyl-4-(4-nitrophenyl)piperazine. (n.d.). BLDpharm.

- N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. (n.d.). PMC.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.

- 883522-59-6|1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine. (n.d.). BLDpharm.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI.

- 1-(4-Bromobenzyl)piperazine 97 91345-62-9. (n.d.). Sigma-Aldrich.

Sources

- 1. High-throughput screening - Wikipedia [en.wikipedia.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 4. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. eu-openscreen.eu [eu-openscreen.eu]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 12. marinbio.com [marinbio.com]

- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 14. atcc.org [atcc.org]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 17. Assay Development for High-Throughput Drug Screening Against Mycobacteria [jove.com]

- 18. info2.uqam.ca [info2.uqam.ca]

- 19. rna.uzh.ch [rna.uzh.ch]

- 20. Cell based High Throughput Screening Assays of Bacteria. – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 21. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The small molecule ‘1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate’ and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine in Sigma-1 Receptor & Hypoxia Research

This Application Note and Protocol guide details the use of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine in the research of Sigma-1 Receptor (

This compound serves as a dual-functional probe: a high-affinity Sigma-1 Receptor ligand (due to its N-benzylpiperazine pharmacophore) and a potential hypoxia-activated precursor (via the nitrobenzyl moiety). Its unique 2-bromo substitution allows for further diversification via palladium-catalyzed cross-coupling, making it a critical intermediate for developing radiotracers and targeted therapeutics.

Executive Summary

-

Compound Name: this compound

-

Core Application: Development of

R-targeted ligands for neuroprotection and hypoxia-activated prodrugs (HAPs) in oncology. -

Mechanism of Action:

-

R Modulation: The basic ethylpiperazine nitrogen acts as the proton acceptor essential for aspartate binding (Asp126) in the

-

Hypoxia Selectivity: The 5-nitrobenzyl moiety undergoes bioreduction by nitroreductases (e.g., cytochrome P450 reductase) in hypoxic tumor microenvironments, converting the electron-withdrawing nitro group to an electron-donating amine. This electronic switch can trigger fluorescence activation or drug release.

-

Synthetic Utility: The 2-bromo position serves as a "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings to synthesize bivalent ligands or PET radiotracers (e.g.,

Br or

-

R Modulation: The basic ethylpiperazine nitrogen acts as the proton acceptor essential for aspartate binding (Asp126) in the

Scientific Background & Mechanism

The Sigma-1 Receptor Connection

The

-

Neurodegeneration: Agonists of

R promote neuroprotection in Alzheimer's and Parkinson's models by reducing ER stress and preventing mitochondrial collapse. -

Oncology:

R is overexpressed in rapidly proliferating cancer cells (breast, prostate, melanoma). Ligands can induce cytotoxic effects or sensitize tumors to chemotherapy.

The Hypoxia Switch

In solid tumors, the "nitro-to-amine" reduction is a validated strategy for tumor-selective targeting. The 2-bromo-5-nitrobenzyl scaffold allows researchers to study how steric hindrance (bromine at ortho position) affects the kinetics of enzymatic nitro-reduction compared to unsubstituted analogs.

Experimental Protocols

Protocol A: Synthesis of Functionalized Derivatives (Suzuki Coupling)

Objective: To functionalize the 2-bromo position for SAR (Structure-Activity Relationship) libraries.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Aryl-B(OH)

(1.2 eq) -

Catalyst: Pd(dppf)Cl

(5 mol%) -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl

rapidly under Argon flow. -

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 90°C for 12 hours . Monitor by LC-MS (Target mass = Substrate - Br + Aryl).

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na

SO -

Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the affinity (

Materials:

-

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R. -

Radioligand: [+]-[

H]Pentazocine (Specific Activity > 30 Ci/mmol). -

Non-specific Binder: Haloperidol (10

M). -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions (

M to -

Incubation: Mix 100

L membrane suspension (20-50 -

Equilibrium: Incubate at 37°C for 120 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and derive

Protocol C: Hypoxia-Selective Cytotoxicity Assay

Objective: To assess if the compound acts as a hypoxia-activated prodrug.

Workflow:

-

Seeding: Plate A549 or DU145 cancer cells (2,000 cells/well) in 96-well plates.

-

Treatment: Treat with compound (0.1 - 100

M). -

Hypoxia Induction:

-

Normoxia Group: Incubate at 37°C, 20% O

, 5% CO -

Hypoxia Group: Incubate in a hypoxia chamber (1% O

, 5% CO

-

-

Readout: Assess viability using MTT or CellTiter-Glo assay.

-

Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

. An HCR > 5 indicates significant hypoxia selectivity.

Data Presentation & Analysis

Table 1: Expected Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | ~328.2 g/mol | CNS Penetration (BBB permeable) |

| cLogP | ~2.8 - 3.2 | Lipophilicity ideal for membrane receptor targeting |

| pKa (Piperazine N4) | ~8.5 | Protonated at physiological pH (Critical for Asp126 binding) |

| PSA (Polar Surface Area) | ~60 Ų | Good oral bioavailability prediction |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Yield in Coupling | Steric hindrance from ortho-Br | Switch to S-Phos or X-Phos catalyst systems; increase temp to 110°C. |

| High Non-Specific Binding | Lipophilic nature of benzyl group | Increase BSA (0.1%) in binding buffer; use GF/B filters soaked in PEI. |

| Precipitation in Assay | Low aqueous solubility | Ensure final DMSO concentration is <1% but keep stock highly concentrated. |

Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual pathway:

Caption: Dual mechanism showing Sigma-1 receptor chaperone modulation (top) and hypoxia-mediated nitro-reduction (bottom).

References

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

-

Pati, M. L., et al. (2017). Sigma-1 receptor ligands: new insights into the structure-affinity relationship. Future Medicinal Chemistry, 9(12).

-

Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11, 393–410.

-

Sigma-Aldrich. 1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperazine Product Specification (Analog Reference).

-

ChemSRC. this compound Compound Entry.

Application Notes & Protocols: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine as a Novel Probe for Fluorescence Microscopy

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Tool for Cellular Interrogation

The exploration of dynamic cellular processes necessitates a sophisticated toolkit of molecular probes. This document introduces 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine, a compound with potential applications in fluorescence microscopy. Its chemical architecture, featuring a nitrobenzyl group, suggests its utility as a pro-fluorophore or a modulator of cellular redox environments. The presence of the nitroaromatic functional group is significant; such moieties are known to be sensitive to the cellular reduction potential, often undergoing enzymatic reduction in hypoxic (low oxygen) conditions. This process can lead to a "turn-on" fluorescence response, making the compound a potential indicator for studying hypoxic states, which are characteristic of solid tumors and ischemic tissues.

The 2-bromo-benzyl component provides a reactive site, allowing for potential covalent linkage to cellular components upon activation, which could enable the mapping of protein-rich regions or specific enzymatic activities. These application notes provide a comprehensive guide, from theoretical mechanism to practical protocols, for leveraging this compound in advanced fluorescence imaging workflows.

PART 1: Scientific Rationale and Mechanistic Overview

The Principle of Hypoxia-Activated "Turn-On" Fluorescence

The core hypothesis for the utility of this compound rests on the well-established principle of nitroreductase activity in hypoxic cells. Many cell types, particularly cancer cells, upregulate nitroreductase enzymes to survive in low-oxygen environments.

-

Step 1: Quenched State: In its native state, the electron-withdrawing nitro group on the benzyl ring effectively quenches any intrinsic fluorescence of the molecule. The compound is cell-permeable and non-fluorescent upon initial incubation.

-

Step 2: Enzymatic Reduction: In hypoxic cells, intracellular nitroreductases catalyze the reduction of the nitro group (NO₂) to an amino group (NH₂).

-

Step 3: Fluorescence Activation: This chemical transformation converts the molecule into a highly fluorescent aminobenzyl derivative. The electron-donating amino group dramatically increases the quantum yield of fluorescence, resulting in a bright signal that is directly proportional to the reductase activity and, by extension, the level of cellular hypoxia.

Potential as a Covalent Labeling Agent

The bromo-benzyl moiety can act as a reactive group. Following the reduction of the nitro group, the molecule may become more susceptible to nucleophilic substitution, allowing it to form covalent bonds with nearby thiols (cysteine residues) or other nucleophilic groups on cellular proteins. This "trapping" mechanism would concentrate the fluorescent signal at sites of high metabolic activity, providing enhanced spatial resolution.

Diagram: Proposed Mechanism of Action

Caption: Proposed bioactivation pathway in hypoxic versus normoxic cells.

PART 2: Experimental Protocols and Methodologies

Reagent Preparation and Handling

2.1.1 Stock Solution Preparation

-

Compound: this compound (Verify supplier for molecular weight, e.g., MW ~342.23 g/mol ).

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) of molecular biology grade.

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 3.42 mg of the compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

-

-

Storage: Store the stock solution at -20°C, protected from light. The solution should be stable for several months.

2.1.2 Working Solution Preparation

-

Prepare the working solution fresh for each experiment by diluting the 10 mM stock solution in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Important: The final concentration of DMSO should be kept below 0.5% (v/v) to avoid cellular toxicity. For a 10 µM working solution, this would be a 1:1000 dilution of the stock.

Protocol: Live-Cell Imaging of Hypoxia

This protocol is designed for adherent cell cultures grown in glass-bottom dishes suitable for high-resolution microscopy.

2.2.1 Cell Culture and Hypoxia Induction

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) onto 35 mm glass-bottom imaging dishes. Allow cells to adhere and grow to 60-80% confluency.

-

Hypoxia Induction (Treatment Group):

-

Place the designated "hypoxic" plates in a specialized hypoxia chamber or a tri-gas incubator.

-

Equilibrate the chamber to 1% O₂, 5% CO₂, and 94% N₂.

-

Incubate the cells under these conditions for 12-24 hours to allow for the upregulation of nitroreductases.

-

-

Normoxia Control (Control Group): Maintain control plates in a standard incubator (e.g., 95% air, 5% CO₂) for the same duration.

2.2.2 Probe Loading and Staining

-

Prepare Working Solution: Dilute the 10 mM stock solution to a final concentration of 5-20 µM in pre-warmed, serum-free medium. (Optimization is recommended, see Table 1).

-

Remove Culture Medium: Aspirate the growth medium from both hypoxic and normoxic plates.

-

Wash Cells: Gently wash the cells once with 1 mL of pre-warmed HBSS.

-

Add Probe: Add the probe-containing working solution to the cells. Ensure the cell monolayer is completely covered (e.g., 1 mL for a 35 mm dish).

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light. The hypoxic plates should ideally be returned to the hypoxia chamber during this incubation period.

-

Wash Out: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS supplemented with 10 mM HEPES) to remove any unbound probe.

-

Imaging: Add fresh imaging buffer to the dish and proceed immediately to microscopy.

2.2.3 Fluorescence Microscopy and Data Acquisition

-

Microscope Setup: Use an inverted fluorescence microscope equipped with a sensitive camera (sCMOS or EMCCD) and appropriate filter sets.

-

Excitation/Emission: Based on the predicted aminobenzyl product, a standard DAPI or blue-light filter set is a logical starting point.

-

Recommended Excitation: ~360-400 nm

-

Recommended Emission: ~440-480 nm

-

Note: These wavelengths must be empirically determined via spectroscopy of the activated probe.

-

-

Image Acquisition:

-

First, acquire a brightfield or DIC image to assess cell morphology and location.

-

Switch to the fluorescence channel. Use identical acquisition settings (exposure time, laser power, camera gain) for both the normoxic and hypoxic samples to allow for direct comparison of fluorescence intensity.

-

Acquire images from multiple fields of view for each condition to ensure robust data.

-

Data Analysis and Interpretation

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for quantification.

-

Quantification:

-

Define Regions of Interest (ROIs) around individual cells or the entire field of view.

-

Measure the mean fluorescence intensity for each ROI.

-

Subtract the background fluorescence measured from a cell-free region.

-

-

Comparison: Compare the average background-corrected fluorescence intensity between the hypoxic and normoxic groups. A significant increase in fluorescence in the hypoxic group validates the probe's function as a hypoxia sensor.

Optimization and Validation Parameters

For reliable and reproducible results, key experimental parameters should be optimized for each cell line and experimental setup.

| Parameter | Recommended Range | Rationale & Key Considerations |

| Probe Concentration | 1 - 25 µM | Balance signal intensity with potential cytotoxicity. High concentrations may lead to non-specific staining or artifacts. Start with 10 µM. |

| Incubation Time | 15 - 90 minutes | Sufficient time is needed for probe uptake and enzymatic conversion. Too long may increase background signal. Start with 45 minutes. |

| Hypoxia Duration | 4 - 24 hours | The time required for cellular adaptation and upregulation of nitroreductase enzymes varies between cell types. 12 hours is a common starting point. |

| Oxygen Level | 0.5% - 5% O₂ | The degree of hypoxia can influence the rate of probe activation. 1% O₂ is a standard model for severe hypoxia. |

Table 1: Key parameters for experimental optimization.

PART 3: Workflow Visualization

Caption: Experimental workflow for hypoxia detection using the fluorescent probe.

References

As this is a hypothetical application based on chemical principles, direct references for the use of "this compound" in fluorescence microscopy do not exist. The references below support the underlying scientific principles of hypoxia-activated probes.

- Nitroreductase-activated fluorescent probes for hypoxia imaging.

- Chemical Probes for Live-Cell Imaging.A general methods or review article covering the principles of designing and using small molecule fluorescent probes in cellular biology.

- The role of hypoxia in cancer progression and therapy.A foundational review article explaining the biological importance of hypoxia and the enzymatic machinery (like nitroreductases)

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

Welcome to the technical support center for 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to equip you with the knowledge and protocols necessary to achieve consistent, reliable results in your experiments.

Introduction: Understanding the Solubility Profile

This compound is a molecule with significant hydrophobic character, primarily due to the substituted bromo-nitrobenzyl group. This structural feature inherently limits its solubility in neutral aqueous media. However, the molecule also possesses a basic 4-ethylpiperazine moiety, which provides a critical handle for solubility manipulation. The two nitrogen atoms in the piperazine ring can be protonated, converting the molecule into a more soluble salt form. Understanding this pH-dependent behavior is the cornerstone of overcoming solubility issues.

This guide provides a series of frequently asked questions for quick answers and a detailed troubleshooting section with step-by-step protocols for more complex challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?

A: The compound's poor solubility at neutral pH is expected due to its large, non-polar bromo-nitrobenzyl group. At pH 7.4, the basic piperazine ring is not sufficiently protonated to render the molecule soluble in water. To achieve solubility, you must either modify the properties of the solvent or alter the ionization state of the compound itself.

Q2: I have a 10 mM stock in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What should I do?

A: This is a common issue known as "solvent-shift" precipitation. The compound is soluble in the organic solvent but crashes out when introduced to the predominantly aqueous environment where DMSO can no longer maintain its solvation.

Quick Fixes:

-

Reduce Stock Concentration: Lower the concentration of your DMSO stock solution (e.g., to 1 mM).

-

Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer, then perform the final dilution into the aqueous medium. This gradual change in solvent polarity can help prevent precipitation.[1]

-

Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. Always verify the tolerance of your experimental system (e.g., cells) to the final DMSO concentration.

Q3: What is the best starting approach to solubilize this compound for an in vitro assay?

A: The most direct and often most effective initial approach is pH adjustment . Since the compound has basic nitrogen atoms in the piperazine ring, lowering the pH of your aqueous buffer will protonate these sites, forming a more soluble salt.[2][3] A starting pH of 4.0-5.0 is recommended. See Protocol 1 for a detailed methodology.

Q4: What pH range should I target to improve solubility, and are there any risks?

A: Based on the piperazine structure, the compound's pKa values are likely in the range of 5-7 for the first protonation and lower for the second. To ensure significant protonation and solubility, the pH of the solution should be at least 1-2 units below the primary pKa.[4]

-

Recommended Range: Start by testing buffers at pH 3.0, 4.0, and 5.0.

-

Potential Risks: Always assess the stability of your compound at acidic pH. Some molecules can undergo hydrolysis or degradation. A simple stability test involves preparing the solution, incubating it under assay conditions for the experiment's duration, and then analyzing it via HPLC or LC-MS to check for degradation products.

Q5: Are there any excipients you recommend to improve and maintain solubility if pH adjustment is not an option?

A: Yes, several formulation excipients can significantly enhance aqueous solubility.

-

Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in combination with water to create a more favorable solvent system.[][6]

-

Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic part of your molecule in their central cavity, forming a water-soluble inclusion complex.[7][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and widely used option.

-

Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 20 form micelles in aqueous solutions. These micelles can entrap the hydrophobic compound, increasing its apparent solubility.[9][10][11] This is particularly useful for in vitro assays, but the surfactant concentration must be kept below levels that could affect biological membranes.

Part 2: Troubleshooting Workflow & Experimental Protocols

When initial solubilization attempts fail, a systematic approach is crucial. The following workflow provides a decision-making guide to efficiently identify an optimal solubilization strategy.

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Solubility Enhancement via pH Adjustment

Principle: This protocol leverages the basic nature of the piperazine ring. By lowering the pH, the nitrogen atoms become protonated (N → NH+), forming a cationic species that is significantly more soluble in polar solvents like water.[12]

Methodology:

-

Prepare Buffers: Prepare a set of biologically relevant buffers at different pH values (e.g., 50 mM citrate buffer for pH 3.0, 4.0; 50 mM acetate buffer for pH 5.0; 50 mM MES buffer for pH 6.0).

-

Dispense Compound: Weigh an excess amount of this compound into separate glass vials (e.g., 1-2 mg per vial).

-

Add Buffer: Add a fixed volume of each buffer (e.g., 1 mL) to the respective vials.

-

Equilibrate: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[1]

-

Separate and Analyze:

-

After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

-

Determine Solubility: The measured concentration represents the equilibrium solubility at that specific pH.

Protocol 2: Co-Solvent Screening

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy required to create a cavity for the non-polar solute, thereby increasing its solubility.[6][13]

Methodology:

-

Prepare Co-Solvent Mixtures: Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing increasing percentages of a co-solvent. See the table below for starting points.

-

Dispense Compound: Add an excess amount of the compound to separate vials.

-

Add Co-Solvent Mixture: Add 1 mL of each co-solvent/buffer mixture to the vials.

-

Equilibrate and Analyze: Follow steps 4 and 5 from Protocol 1. Use gentle warming (37-40°C) or sonication briefly if initial dissolution is slow, but allow the solution to return to the target temperature for equilibration.

-